![molecular formula C7H6ClN3 B2380880 5-Chloro-2-methyl-2H-pyrazolo[3,4-C]pyridine CAS No. 1951466-68-4](/img/structure/B2380880.png)

5-Chloro-2-methyl-2H-pyrazolo[3,4-C]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

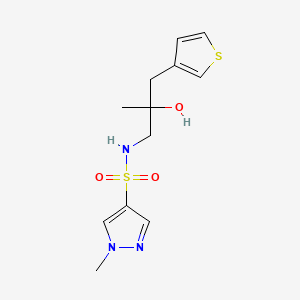

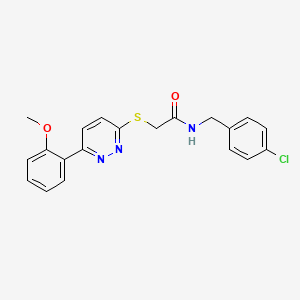

5-Chloro-2-methyl-2H-pyrazolo[3,4-C]pyridine is a heterocyclic compound with the CAS Number: 1951466-68-4 . It has a molecular weight of 167.6 . The compound is a solid at room temperature .

Synthesis Analysis

The synthesis of 5-halo-1H-pyrazolo[3,4-C]pyridine scaffolds, which includes 5-Chloro-2-methyl-2H-pyrazolo[3,4-C]pyridine, involves several steps . N-1 and N-2 are accessed through protection-group and N-alkylation reactions. C-3 is accessed through tandem borylation and Suzuki–Miyaura cross-coupling reactions. C-5 is accessed through Pd-catalysed Buchwald–Hartwig amination. C-7 is accessed through selective metalation with TMPMgCl. LiCl followed by reaction with electrophiles or transmetalation to ZnCl2 and Negishi cross-coupling .Molecular Structure Analysis

The molecular structure of 5-Chloro-2-methyl-2H-pyrazolo[3,4-C]pyridine is represented by the Inchi Code: 1S/C7H6ClN3/c1-11-4-5-2-7(8)9-3-6(5)10-11/h2-4H,1H3 .Chemical Reactions Analysis

The compound can be selectively elaborated along multiple growth-vectors . This includes protection-group and N-alkylation reactions, tandem borylation and Suzuki–Miyaura cross-coupling reactions, Pd-catalysed Buchwald–Hartwig amination, and selective metalation with TMPMgCl .Physical And Chemical Properties Analysis

5-Chloro-2-methyl-2H-pyrazolo[3,4-C]pyridine is a solid at room temperature . The compound should be stored in a refrigerator .Scientific Research Applications

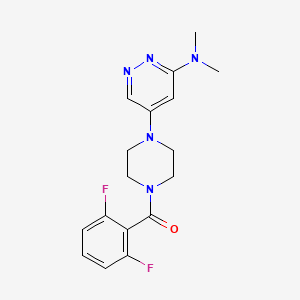

Kinase Inhibitors and Anticancer Agents

- Application : 5-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine derivatives have been investigated as kinase inhibitors. For instance:

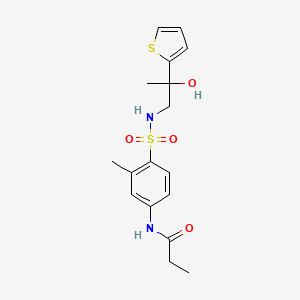

Neurological Disorders: TRKA Modulation

- Application : Molecular docking studies revealed that 5-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine derivatives (e.g., C03, C09, and C10) interact with TRKA, suggesting potential neuroprotective effects .

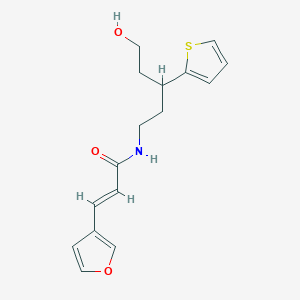

Vectorial Functionalization

- Application : Researchers have explored the synthesis and vectorial functionalization of 5-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine derivatives. Techniques like flash column chromatography were used for purification .

Substitution Patterns in Pyrazolo[3,4-b]pyridines

- Application : A review highlighted the substitution patterns of 1H-pyrazolo[3,4-b]pyridines. The 1H-isomers (substituted or unsubstituted at N1) predominate, providing insights for drug design .

Mechanism of Action

Target of Action

This compound belongs to the family of pyrazolopyridines , which have been extensively studied due to their structural similarity to the purine bases adenine and guanine . .

Mode of Action

As a member of the pyrazolopyridine family, it may interact with its targets in a manner similar to other pyrazolopyridines

Biochemical Pathways

Pyrazolopyridines, in general, have been implicated in a variety of biological activities , suggesting that they may interact with multiple pathways.

Result of Action

Given the structural similarity to purine bases, it is possible that this compound could have effects on cellular processes involving these molecules

Safety and Hazards

Future Directions

The compound has potential applications in fragment-based drug discovery (FBDD) due to its ability to engage with the target protein through a wide variety of intermolecular interactions . It can be suitably elaborated to compliment a chosen target protein . The compound’s utility in FBDD has been demonstrated through the emulation of a hit-to-lead pathway .

properties

IUPAC Name |

5-chloro-2-methylpyrazolo[3,4-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-11-4-5-2-7(8)9-3-6(5)10-11/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCQMHEWNGKYCPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=C(N=CC2=N1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-methyl-2H-pyrazolo[3,4-C]pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylpiperidine-3-carboxylic acid](/img/structure/B2380797.png)

![(E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(furan-3-yl)acrylamide](/img/structure/B2380804.png)

![2-[1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2380807.png)

![tert-Butyl 4-[(2-fluoro-6-nitrophenoxy)methyl]piperidine-1-carboxylate](/img/structure/B2380808.png)

![4,4,4-trifluoro-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)butanamide](/img/structure/B2380809.png)